molecular formula C11H12O3 B108539 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid CAS No. 16728-01-1

1-(4-Methoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B108539
CAS No.: 16728-01-1
M. Wt: 192.21 g/mol
InChI Key: WCPFQQHADRJANG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H12O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of 4-methoxybenzyl cyanide, followed by hydrolysis to yield the desired carboxylic acid . The reaction typically requires the use of a strong base, such as sodium hydroxide, and an appropriate solvent, such as methanol or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)cyclopropanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological responses, depending on the context and concentration of the compound.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
  • 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride
  • 4-Methoxybenzyl cyanide

Comparison: 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and potential biological activity. Compared to its nitrile and chloride counterparts, the carboxylic acid group allows for a wider range of chemical transformations and applications in various fields.

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPFQQHADRJANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168263
Record name 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16728-01-1
Record name 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
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Record name 16728-01-1
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Record name 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
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Record name 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid influence its reactivity upon one-electron oxidation compared to similar compounds?

A1: The research article investigates the one-electron oxidation of this compound (compound 3 in the study) and compares its reactivity to 2-(4-methoxyphenyl)-2-methylpropanoic acid (compound 2). [] The study found that replacing the C(CH3)2 group in compound 2 with a cyclopropyl group in compound 3 leads to a significantly slower decarboxylation rate upon oxidation (more than three orders of magnitude slower). This difference is attributed to three main factors:

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